molecular formula C19H21N3O B11445148 N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

Cat. No.: B11445148
M. Wt: 307.4 g/mol
InChI Key: KKNWLDAZEQGJTF-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide consists of a benzimidazole ring attached to a pentyl chain and a benzamide group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole ring . One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The resulting benzimidazole derivatives are then further reacted with pentylamine and benzoyl chloride to form N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide, often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and efficiency, with careful control of reaction parameters such as temperature, solvent composition, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield reduced benzimidazole derivatives .

Scientific Research Applications

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide can be compared with other benzimidazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and therapeutic applications. N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide is unique due to its specific combination of a benzimidazole ring, pentyl chain, and benzamide group, which contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide

InChI

InChI=1S/C19H21N3O/c1-2-3-11-17(22-19(23)14-9-5-4-6-10-14)18-20-15-12-7-8-13-16(15)21-18/h4-10,12-13,17H,2-3,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

KKNWLDAZEQGJTF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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